molecular formula C10H16N2 B8599201 (1-Phenylbutyl)hydrazine

(1-Phenylbutyl)hydrazine

Cat. No.: B8599201
M. Wt: 164.25 g/mol
InChI Key: ONQAARZFNMYZBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-n-Propylbenzylhydrazine is an organic compound belonging to the hydrazine family Hydrazines are characterized by the presence of the -NH-NH2 functional group, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-n-Propylbenzylhydrazine can be synthesized through the N-N coupling of appropriate precursors. One common method involves the reaction of benzylamine with propylhydrazine under controlled conditions. The reaction typically requires a catalyst, such as a nickel-based catalyst, and is carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods

In industrial settings, the production of (1-Phenylbutyl)hydrazine may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. Post-reaction, the product is purified using techniques such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Alpha-n-Propylbenzylhydrazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazones, while reduction can produce primary amines .

Scientific Research Applications

Alpha-n-Propylbenzylhydrazine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings .

Mechanism of Action

The mechanism of action of (1-Phenylbutyl)hydrazine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the disruption of cellular metabolism and signaling pathways .

Comparison with Similar Compounds

Alpha-n-Propylbenzylhydrazine can be compared with other hydrazine derivatives, such as:

  • Phenylhydrazine
  • Benzylhydrazine
  • Propylhydrazine

These compounds share similar chemical properties but differ in their specific functional groups and applications. Alpha-n-Propylbenzylhydrazine is unique due to its specific combination of the propyl and benzyl groups, which impart distinct chemical and biological properties .

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

1-phenylbutylhydrazine

InChI

InChI=1S/C10H16N2/c1-2-6-10(12-11)9-7-4-3-5-8-9/h3-5,7-8,10,12H,2,6,11H2,1H3

InChI Key

ONQAARZFNMYZBE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=CC=C1)NN

Origin of Product

United States

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